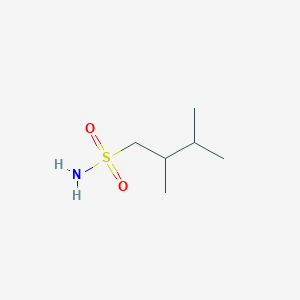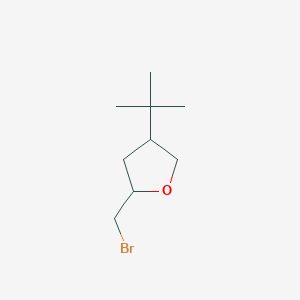![molecular formula C13H16BrN B13221055 8-(3-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13221055.png)
8-(3-Bromophenyl)-6-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Bromophenyl)-6-azaspiro[3.4]octane is a chemical compound that belongs to the class of spirocyclic compounds. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This compound features a bromophenyl group attached to a spirocyclic azaspirooctane core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 8-(3-Bromophenyl)-6-azaspiro[3.4]octane can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzyl chloride with 6-azaspiro[3.4]octane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-(3-Bromophenyl)-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(3-Bromophenyl)-6-azaspiro[3.4]octane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure can enhance the biological activity and selectivity of drug candidates.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a scaffold for developing new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of 8-(3-Bromophenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in drug design, the compound may target specific receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
8-(3-Bromophenyl)-6-azaspiro[3.4]octane can be compared with other similar spirocyclic compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound features a similar spirocyclic structure but with different ring sizes and functional groups. It is also used in drug design and synthetic chemistry.
Spirocyclic Oxindoles: These compounds have a spirocyclic structure with an oxindole core. They are widely studied for their biological activity and potential therapeutic applications.
Spirocyclic Lactams: These compounds contain a spirocyclic lactam core and are used in the synthesis of various pharmaceuticals and materials.
The uniqueness of this compound lies in its specific combination of a bromophenyl group and an azaspirooctane core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16BrN |
|---|---|
Molecular Weight |
266.18 g/mol |
IUPAC Name |
8-(3-bromophenyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C13H16BrN/c14-11-4-1-3-10(7-11)12-8-15-9-13(12)5-2-6-13/h1,3-4,7,12,15H,2,5-6,8-9H2 |
InChI Key |
CGJBDUMEMUWXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


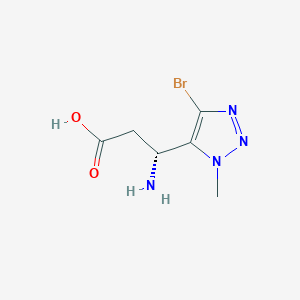


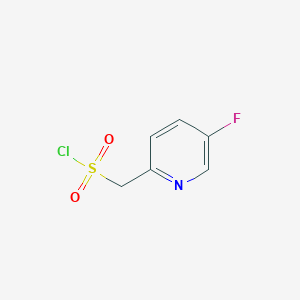

![2-{[(Benzyloxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13221023.png)
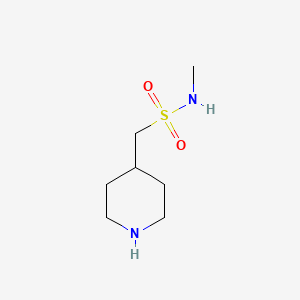
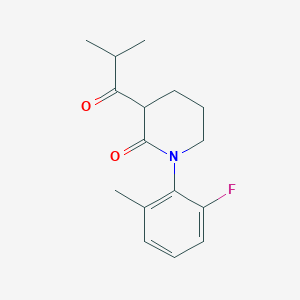
![3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid](/img/structure/B13221036.png)
